An In-depth Technical Guide to 2-Amino-6-fluoro-3-nitrobenzonitrile: A Versatile Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Amino-6-fluoro-3-nitrobenzonitrile: A Versatile Building Block for Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-fluoro-3-nitrobenzonitrile (CAS No. 1378862-33-9), a highly functionalized aromatic building block with significant potential in drug discovery and organic synthesis. The strategic placement of amino, fluoro, nitro, and nitrile groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of diverse heterocyclic scaffolds and complex molecular architectures. This document will delve into the physicochemical properties, plausible synthetic strategies, characteristic reactivity, and potential applications of this compound, offering researchers and drug development professionals a critical resource for leveraging its synthetic utility.
Introduction: The Strategic Value of Polysubstituted Aromatics
The design and synthesis of novel therapeutic agents often rely on the availability of versatile chemical building blocks. 2-Amino-6-fluoro-3-nitrobenzonitrile is a prime example of such a scaffold, embodying several key features sought after in medicinal chemistry. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain transformations but also serves as a synthetic handle for reduction to a primary amine, opening avenues for further derivatization. The nitrile and amino groups provide orthogonal reactivity, enabling sequential and selective chemical modifications.
This guide aims to consolidate the available technical information on 2-Amino-6-fluoro-3-nitrobenzonitrile, providing a foundational understanding for its application in synthetic workflows and library development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. While extensive experimental data for 2-Amino-6-fluoro-3-nitrobenzonitrile is not widely published, we can compile its key identifiers and computed properties.
Table 1: Chemical Identifiers and Properties of 2-Amino-6-fluoro-3-nitrobenzonitrile
| Property | Value | Source |
| CAS Number | 1378862-33-9 | [3] |
| Molecular Formula | C₇H₄FN₃O₂ | [3] |
| Molecular Weight | 181.12 g/mol | [3] |
| IUPAC Name | 2-Amino-6-fluoro-3-nitrobenzonitrile | |
| SMILES | N#CC1=C(F)C=CC(=O)=C1N | [3] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment | [3] |
Synthesis Strategies: Accessing the Scaffold
While a specific, detailed synthesis protocol for 2-Amino-6-fluoro-3-nitrobenzonitrile is not extensively documented in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous transformations. A potential pathway could start from a more readily available substituted aniline or benzonitrile.
One logical approach involves the nitration of a pre-existing 2-amino-6-fluorobenzonitrile. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the C3 position.
Caption: Plausible synthetic route to the target compound.
Hypothetical Protocol for Nitration:
-
Dissolution: Dissolve 2-amino-6-fluorobenzonitrile in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, maintaining a low temperature to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 0-10 °C) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Note: The use of a strong acid medium protonates the amino group, transforming it into a meta-directing ammonium group. However, the ortho,para-directing influence of the fluorine atom and the steric hindrance at the C5 position would likely favor nitration at the C3 position. Careful optimization of reaction conditions would be critical to maximize the yield of the desired isomer.
Chemical Reactivity and Synthetic Utility
The synthetic potential of 2-Amino-6-fluoro-3-nitrobenzonitrile stems from the distinct reactivity of its four functional groups. This allows for a range of selective transformations, making it a versatile intermediate.
Caption: Reactivity map of the functional groups.
-
Amino Group (-NH₂): This group is a versatile handle for building complex molecules. It can undergo acylation, alkylation, and diazotization reactions. Furthermore, it is a key component in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that activates the aromatic ring. Its most common and valuable transformation is its reduction to an amino group, providing a second site for derivatization. This reduction can be achieved using various reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite, allowing for the synthesis of diamino derivatives.
-
Nitrile Group (-CN): The nitrile group is a stable functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.[4]
-
Fluoro Group (-F): The fluorine atom, positioned ortho to an activating nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., O-, N-, or S-based) at this position, further expanding the molecular diversity accessible from this scaffold.[5]
Applications in Drug Discovery and Development
The structural motifs present in 2-Amino-6-fluoro-3-nitrobenzonitrile make it an attractive starting material for the synthesis of compounds with potential biological activity. Fluorinated and nitrated benzonitriles are valuable intermediates in the creation of novel organic molecules for various research applications, including the development of new synthetic strategies and the discovery of bioactive compounds.[6]
Example Workflow: Solid-Phase Synthesis of a Heterocyclic Library
This compound is well-suited for use in solid-phase organic synthesis (SPOS), a technique widely used for the rapid generation of compound libraries for high-throughput screening.[7]
Caption: Workflow for a potential library synthesis.
In a hypothetical workflow, the nitro group could be reduced to a second amino group. One of the amino groups could then be used as a handle to attach the molecule to a solid support resin. The remaining amino group would be free to react with a diverse set of building blocks (e.g., acyl chlorides). A final cyclization and cleavage step would release a library of novel heterocyclic compounds from the resin. This approach streamlines the synthesis and purification process, enabling the efficient exploration of chemical space around a core scaffold.
Safety and Handling
As with any laboratory chemical, 2-Amino-6-fluoro-3-nitrobenzonitrile should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
Data compiled from supplier safety information.[3] Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-Amino-6-fluoro-3-nitrobenzonitrile represents a synthetically valuable and highly functionalized building block. Its unique arrangement of reactive groups offers chemists a powerful tool for the construction of complex molecules and diverse compound libraries. While detailed experimental data in the public domain is currently limited, its structural features strongly suggest significant potential in medicinal chemistry and materials science. This guide provides a foundational framework for understanding and utilizing this promising compound, encouraging further exploration of its reactivity and application in the pursuit of novel chemical entities.
References
- Benchchem. 2-Amino-3-fluoro-6-nitrobenzoic acid.
- BLD Pharm. 1378862-33-9|2-Amino-6-fluoro-3-nitrobenzonitrile.
- Fisher Scientific. SAFETY DATA SHEET: 2-Amino-3-fluorobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry.
- PubChem. 2-Amino-6-fluorobenzonitrile. National Center for Biotechnology Information.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
-
Mergues, B., et al. (2016). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. Chemical Research in Toxicology, 29(10), 1660-1671. Available from: [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. 1378862-33-9|2-Amino-6-fluoro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Amino-3-fluoro-6-nitrobenzoic acid | Benchchem [benchchem.com]
